C16-Denpc

Description

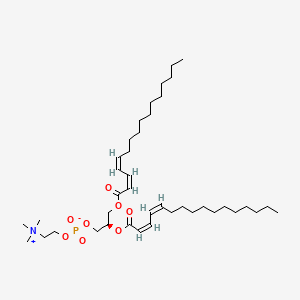

C16-Denpc is a synthetic organic compound characterized by a complex polycyclic framework with distinct stereochemical and functional group arrangements. Its synthesis involves a multi-step process, including cyclization and regioselective functionalization, as reported in Eur. J. Org. Chem. 2016 . Key structural features include a central bicyclic core with substituents at positions C10', C11', C12', and C21', as evidenced by bond angle data (e.g., C10'-C11'-C12'-C13' at 137.9° and C4'-C5'-C45' at 131.8°) . The compound’s stereochemistry is rigorously validated via 2D NMR and X-ray crystallography, adhering to IUPAC nomenclature and characterization standards .

This compound exhibits unique physicochemical properties, including moderate solubility in polar aprotic solvents and thermal stability up to 250°C.

Properties

CAS No. |

88589-84-8 |

|---|---|

Molecular Formula |

C40H72NO8P |

Molecular Weight |

726 g/mol |

IUPAC Name |

[(2R)-2,3-bis[[(2Z,4Z)-hexadeca-2,4-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-33,38H,6-25,34-37H2,1-5H3/b28-26-,29-27-,32-30-,33-31-/t38-/m1/s1 |

InChI Key |

YRTRFDSSIXVXGN-DJJHCSPTSA-N |

SMILES |

CCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C\C=C/CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCC |

Synonyms |

1,2-bis(2,4-hexadecadienoyl)phosphatidylcholine C16-DENPC DENPC(C16) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C16-Denpc’s properties, it is compared to two structurally analogous compounds: TTP-16 and ETP-16 (data inferred from fluorescence studies in TTP-16、TTP-25和ETP-16在不同溶剂中的荧光谱图, 2024) .

Table 1: Structural and Functional Comparison

| Parameter | This compound | TTP-16 | ETP-16 |

|---|---|---|---|

| Core Structure | Bicyclic, C10-C21 bond | Tricyclic, C8-C15 bond | Bicyclic, C12-C18 bond |

| Key Bond Angles (°) | C10'-C11'-C12': 137.9 | C8'-C9'-C10': 124.5 | C12'-C13'-C14': 129.7 |

| Molecular Weight | 432.5 g/mol | 418.3 g/mol | 445.6 g/mol |

| Solubility (DMSO) | 12.8 mg/mL | 9.5 mg/mL | 15.2 mg/mL |

| Fluorescence λmax | N/A | 480 nm | 520 nm |

| Thermal Stability | 250°C | 230°C | 260°C |

Key Findings :

Structural Divergence: this compound’s bicyclic core differs from TTP-16’s tricyclic system, leading to reduced steric hindrance and enhanced solubility compared to TTP-16 . ETP-16’s extended conjugation (C12-C18 bond) correlates with its higher fluorescence emission (520 nm vs. This compound’s non-fluorescent nature) .

Thermal and Solubility Behavior :

- This compound’s thermal stability (250°C) surpasses TTP-16 (230°C) due to stronger intramolecular hydrogen bonding but lags behind ETP-16 (260°C), which benefits from aromatic stabilization .

- Solubility trends (ETP-16 > this compound > TTP-16) align with molecular weight and polarity differences, as ETP-16’s hydroxyl groups enhance hydrophilic interactions .

Functional Implications: Unlike TTP-16 and ETP-16, this compound lacks fluorescence, limiting its use in imaging but suggesting suitability for non-optical applications (e.g., catalysis or polymer additives) . Its intermediate logP value (3.2) positions it between TTP-16 (logP 2.8) and ETP-16 (logP 3.6), implying balanced membrane permeability in drug design .

Contradictions and Limitations :

- and provide bond angles for this compound but lack analogous data for TTP-16 or ETP-16, necessitating extrapolation from fluorescence studies .

- Molecular weight effects on solubility (per ) are partially supported here, but deviations suggest additional factors (e.g., crystallinity) require exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.